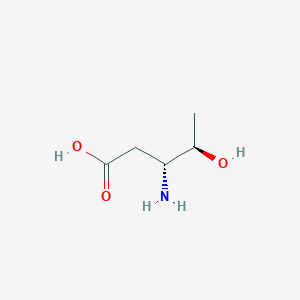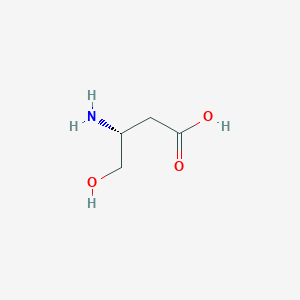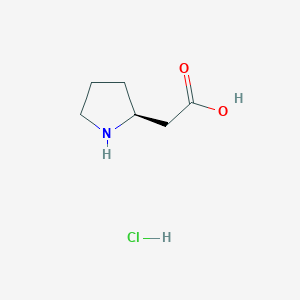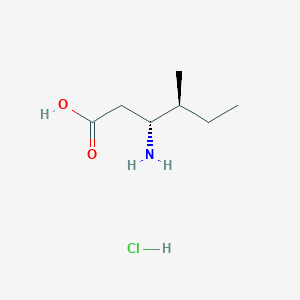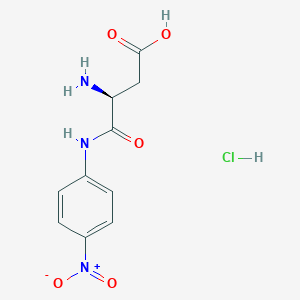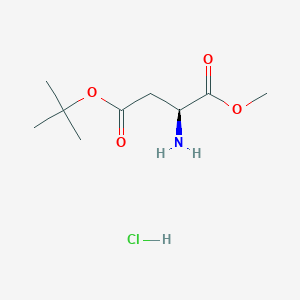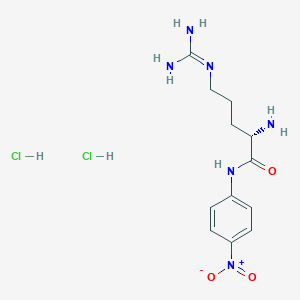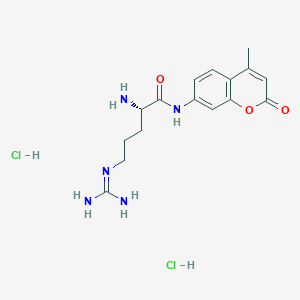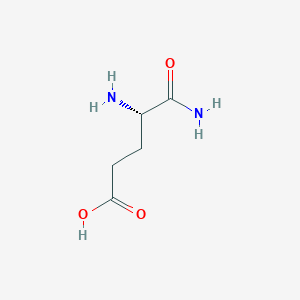
L-异谷氨酰胺
描述
L-isoglutamine is an isoglutamine that has L-configuration. It is an isoglutamine and a L-glutamic acid derivative. It is an enantiomer of a D-isoglutamine.
科学研究应用
食品风味增强
L-异谷氨酰胺酶,特别是l-谷氨酰胺谷氨酰胺酶,被用于食品工业以增强各种食品的风味。 它们催化l-谷氨酰胺残基的γ-酰胺键裂解,产生氨和l-谷氨酸,从而贡献于更浓郁的风味 .
蛋白质功能性质改善
蛋白质谷氨酰胺酶改善了食品中蛋白质的功能性质。 这种应用在增强质地和稠度方面特别有利,有助于提高消费者的体验 .
乳制品中的乳脂感和稠度
转谷氨酰胺酶,可以从L-异谷氨酰胺中提取,被应用于乳制品,如凝乳、冰淇淋、牛奶和奶酪,以提高乳脂感、均匀性、光滑度和稠度 .
工业过程中的蛋白质交联
由于其蛋白质交联特性,转谷氨酰胺酶广泛应用于食品工业以外的工业过程,包括制药应用 .
氨基酸剥夺疗法
在制药工业中,L-异谷氨酰胺谷氨酰胺酶已被应用于氨基酸剥夺疗法,以诱导谷氨酰胺依赖性癌细胞的选择性死亡 .
免疫刺激特性
含有L-异谷氨酰胺的胞壁酰二肽(MDP)的结构修饰可以导致具有改善的免疫刺激特性的类似物。 这在开发引发免疫反应的治疗方法方面具有潜在的应用 .
作用机制
Target of Action
L-Isoglutamine, also known as Isoglutamine, primarily targets the ATP synthase subunit b in Escherichia coli (strain K12) . ATP synthase is a crucial enzyme that provides energy for the cell to use through the synthesis of adenosine triphosphate (ATP).
Mode of Action
It’s known that it can form the c-terminus of a peptide chain, as in muramyl dipeptide (mdp), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid .
Biochemical Pathways
L-Isoglutamine is involved in the glutamine metabolic pathway . This pathway plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It’s also known to be involved in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It’s known that l-isoglutamine has rapid absorption and elimination . There is no significant change in the baseline (pre-dose) L-Isoglutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Isoglutamine .
Result of Action
Minute amounts of MDP containing L-alanyl-D-isoglutamine can induce renal cell apoptosis in vitro and support MDP-induced kidney cytotoxicity in rabbits . This indicates that L-Isoglutamine may have potential therapeutic applications in the treatment of certain diseases.
生化分析
Biochemical Properties
L-Isoglutamine is a component of molecules such as the bacterial cell wall muramyl dipeptides and its analogues such as N-Acetylmuramyl-L-alanyl-L-isoglutamine . It interacts with various enzymes and proteins in the body, playing a crucial role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of L-Isoglutamine involves its conversion to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS) . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of L-Isoglutamine can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
L-Isoglutamine is involved in several metabolic pathways. It’s converted to glutamate, a critical metabolite that serves in both ATP production and in replenishing TCA cycle intermediates, a process termed anaplerosis . It interacts with various enzymes and cofactors within these pathways .
Transport and Distribution
The transport and distribution of L-Isoglutamine within cells and tissues involve various transporters and binding proteins . These interactions can affect its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of L-Isoglutamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(4S)-4,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLONBTGZFSGQ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-65-7 | |
| Record name | Isoglutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoglutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOGLUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
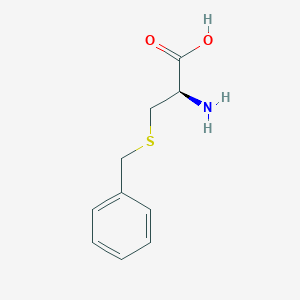
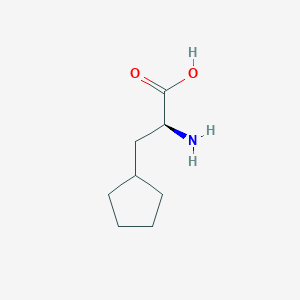
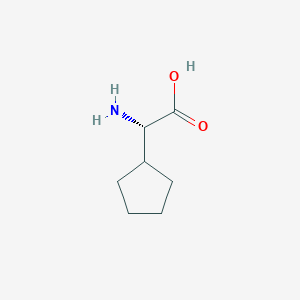
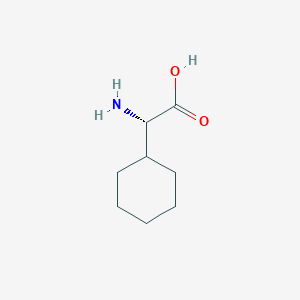
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
